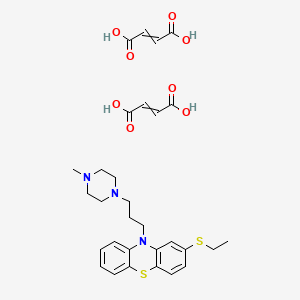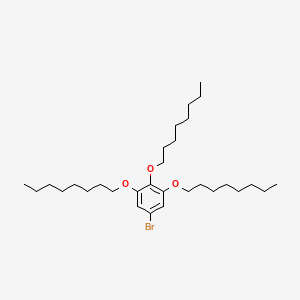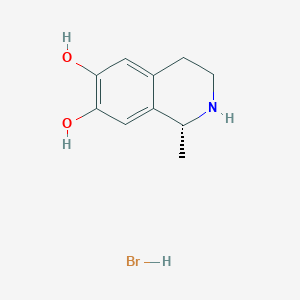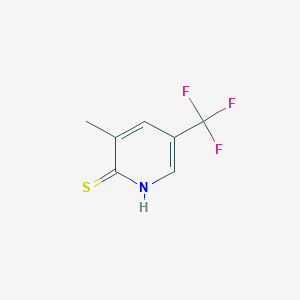![molecular formula C21H26O6 B14114532 (2S,10S,11S,13R,14S,15S)-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B14114532.png)
(2S,10S,11S,13R,14S,15S)-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S,10S,11S,13R,14S,15S)-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one is a complex steroidal derivative. It features a unique pentacyclic structure with multiple hydroxyl groups and a ketone group, making it a significant compound in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Acetylation: Addition of the hydroxyacetyl group.
Cyclization: Formation of the pentacyclic structure through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled reaction conditions.
Purification: Using chromatography techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or carboxylic acids.
Reduction: Reduction of the ketone group to form secondary alcohols.
Substitution: Nucleophilic substitution reactions at the hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including halides or amines for substitution reactions.
Major Products
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Secondary alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a precursor in the synthesis of more complex steroidal derivatives and as a reagent in organic synthesis.
Biology
In biological research, it serves as a model compound for studying steroid metabolism and enzyme interactions.
Medicine
Industry
In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of other steroidal compounds.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as steroid receptors. The hydroxyl and ketone groups play a crucial role in binding to these receptors, modulating their activity and influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Dexamethasone 9,11-epoxide
- Mometasone EP Impurity L
Uniqueness
Compared to similar compounds, (2S,10S,11S,13R,14S,15S)-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one features a unique combination of hydroxyl and ketone groups, along with its distinct pentacyclic structure. This makes it particularly valuable in research and industrial applications due to its diverse reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C21H26O6 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
(2S,10S,11S,13R,14S,15S)-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C21H26O6/c1-18-6-5-12(23)7-11(18)3-4-13-14-8-15(24)20(26,16(25)10-22)19(14,2)9-17-21(13,18)27-17/h5-7,13-15,17,22,24,26H,3-4,8-10H2,1-2H3/t13-,14-,15+,17?,18-,19-,20-,21?/m0/s1 |
Clave InChI |
MJJGOAZIKWEYHG-BMVKDYALSA-N |
SMILES isomérico |
C[C@]12CC3C4(O3)[C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC5=CC(=O)C=C[C@]45C |
SMILES canónico |
CC12CC3C4(O3)C(C1CC(C2(C(=O)CO)O)O)CCC5=CC(=O)C=CC45C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-(2,9-dimethyl-3,5-diphenylfuro[3,2-g]chromen-7-ylidene)hydrazine](/img/structure/B14114454.png)
![ethyl (2Z)-2-[(2-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B14114462.png)



![6-(Morpholin-4-yl)-2,3-bis[4-(morpholin-4-yl)phenyl]quinoxaline](/img/structure/B14114486.png)
![3-Phenyl-2-[[2-[[2-(4-pyren-1-ylbutanoylamino)acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B14114489.png)
![2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14114503.png)
![3-(4-Nitrophenyl)benzo[b]thiophene](/img/structure/B14114509.png)





